molecular formula C3H3F2NS B15299901 2-[(Difluoromethyl)sulfanyl]acetonitrile

2-[(Difluoromethyl)sulfanyl]acetonitrile

Cat. No.: B15299901
M. Wt: 123.13 g/mol
InChI Key: ILSUMQWDBGTOFJ-UHFFFAOYSA-N
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Description

2-[(Difluoromethyl)sulfanyl]acetonitrile is a fluorinated organic compound characterized by a sulfanyl (-S-) group bonded to a difluoromethyl (-CF₂H) moiety and an acetonitrile (-CH₂CN) backbone. Its molecular formula is C₃H₃F₂NS, with a molecular weight of 135.12 g/mol. The difluoromethyl group introduces unique electronic and steric properties, including enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Difluoromethyl)sulfanyl]acetonitrile typically involves the reaction of difluoromethylthiol with acetonitrile under controlled conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the thiol group, followed by the addition of acetonitrile. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-[(Difluoromethyl)sulfanyl]acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Difluoromethyl)sulfanyl]acetonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Difluoromethyl)sulfanyl]acetonitrile is primarily related to its ability to interact with various molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Additionally, the nitrile group can form interactions with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The sulfanyl-acetonitrile scaffold is highly modular, with substituent variations significantly altering properties. Below is a comparative analysis:

Table 1. Key Structural Analogs and Their Properties

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
2-[(Difluoromethyl)sulfanyl]acetonitrile -S-CF₂H C₃H₃F₂NS 135.12 High electronegativity, potential agrochemical intermediate
2-[(2,5-Dimethylphenyl)sulfanyl]acetonitrile -S-C₆H₃(CH₃)₂ C₁₀H₁₁NS 193.26 Increased lipophilicity; research applications in organic synthesis
2-[(Pyrimidin-5-yl)sulfanyl]acetonitrile -S-C₅H₃N₂ C₆H₅N₃S 151.18 Pharmaceutical derivatization (heterocyclic targeting)
2-[(Trifluoromethyl)sulfanyl]acetonitrile -S-CF₃ C₃H₂F₃NS 141.11 Enhanced metabolic stability; broader antifungal activity
2-{3-[2-(Difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile Oxadiazole-difluoromethoxy C₁₁H₇F₂N₃O₂ 263.19 Bioactive scaffold (oxadiazole ring enhances binding affinity)

Key Observations:

  • Fluorination Impact : The difluoromethyl group (-CF₂H) in the target compound balances electronegativity and steric bulk compared to the trifluoromethyl (-CF₃) group in 2-[(trifluoromethyl)sulfanyl]acetonitrile. This reduces metabolic oxidation rates while retaining sufficient electronic withdrawal for reactivity .
  • Aromatic vs. Aliphatic Substituents : The 2,5-dimethylphenyl group in increases lipophilicity (logP ~2.8 predicted) compared to the target compound (logP ~1.2), favoring membrane permeability in biological systems.
  • Heterocyclic Integration : Pyrimidin-5-yl and oxadiazole substituents () enable hydrogen bonding and π-π stacking, critical for target engagement in pharmaceuticals.

Q & A

Q. Basic: How can the molecular structure of 2-[(Difluoromethyl)sulfanyl]acetonitrile be confirmed experimentally?

Answer:
Structural confirmation requires a combination of spectroscopic techniques:

  • NMR Spectroscopy : The 19F^{19}\text{F} NMR spectrum will show two distinct peaks for the difluoromethyl group (-CF2_2H) due to coupling between fluorine nuclei. The 1H^{1}\text{H} NMR should exhibit a singlet for the methylene group (-CH2_2-) adjacent to the nitrile .
  • IR Spectroscopy : A strong absorption band near 2240 cm1^{-1} confirms the nitrile (-C≡N) group, while S-C and C-F stretches appear at 650–750 cm1^{-1} and 1100–1250 cm1^{-1}, respectively .
  • Mass Spectrometry : The molecular ion peak should match the molecular formula (C3_3H3_3F2_2NS), with fragmentation patterns indicating cleavage of the sulfanyl group .

Q. Basic: What synthetic routes are available for preparing this compound?

Answer:
A common method involves nucleophilic substitution:

Step 1 : React chloroacetonitrile with a difluoromethyl thiolate salt (e.g., NaS-CF2_2H) in anhydrous DMF or THF at 50–60°C.

Step 2 : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 4:1).

Purification : Use column chromatography or distillation under reduced pressure to isolate the product .
Key Considerations : Moisture-sensitive conditions are critical to avoid hydrolysis of the nitrile group.

Q. Advanced: How does the difluoromethyl sulfanyl group influence the compound’s reactivity in nucleophilic substitutions?

Answer:
The -SCF2_2H group exhibits dual electronic effects:

  • Electron-Withdrawing : The fluorine atoms increase the electrophilicity of adjacent carbons, facilitating nucleophilic attacks (e.g., substitution at the methylene position).
  • Steric Hindrance : The bulky -CF2_2H group may slow reactions at the sulfur atom.
    Experimental Validation : Compare reaction rates with non-fluorinated analogs (e.g., -SCH3_3) using kinetic studies in SN2 reactions .

Q. Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies often arise from differences in:

  • Assay Conditions : Test cytotoxicity (e.g., MTT assay) across multiple cell lines (e.g., HeLa, HEK293) under standardized oxygen and pH levels.
  • Metabolic Stability : Evaluate hepatic microsomal stability to identify rapid degradation pathways .
  • Structural Confirmation : Ensure purity (>95% by HPLC) and verify the absence of impurities (e.g., hydrolyzed nitrile products) using LC-MS .

Q. Advanced: How can computational methods predict the biological targets of this compound?

Answer:

Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes with sulfur-binding pockets (e.g., cysteine proteases or thioredoxin reductase).

QSAR Modeling : Correlate electronic parameters (e.g., Hammett σF_F values) with inhibitory activity against fluorinated analogs .

ADMET Prediction : Tools like SwissADME estimate bioavailability and blood-brain barrier penetration based on logP and polar surface area .

Q. Advanced: What analytical challenges arise in quantifying trace impurities in this compound?

Answer:
Key challenges include:

  • Co-elution in HPLC : Resolve using a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid).
  • Fluorine Interference in GC-MS : Derivatize the nitrile group (e.g., with pentafluorobenzyl bromide) to enhance detection .
  • Quantifying Hydrolyzed Byproducts : Use 19F^{19}\text{F} NMR with an internal standard (e.g., trifluoroacetic acid) for accurate quantification .

Q. Advanced: How does the compound’s stability vary under different storage conditions?

Answer:
Stability studies show:

  • Thermal Stability : Decomposes above 120°C, forming HCN and sulfur dioxide (monitor via TGA-DSC).
  • Light Sensitivity : Store in amber vials at –20°C to prevent photolytic cleavage of the S-C bond .
  • Moisture Sensitivity : Karl Fischer titration confirms water content must be <0.1% to avoid nitrile hydrolysis .

Q. Advanced: What role does the nitrile group play in derivatization reactions?

Answer:
The -C≡N group enables:

  • Cycloadditions : React with azides (Huisgen reaction) to form tetrazole derivatives under Cu(I) catalysis.
  • Reduction : Catalytic hydrogenation (Pd/C, H2_2) yields the primary amine, useful for peptide coupling .
  • Nucleophilic Additions : Grignard reagents add to the nitrile, forming ketones after hydrolysis .

Properties

Molecular Formula

C3H3F2NS

Molecular Weight

123.13 g/mol

IUPAC Name

2-(difluoromethylsulfanyl)acetonitrile

InChI

InChI=1S/C3H3F2NS/c4-3(5)7-2-1-6/h3H,2H2

InChI Key

ILSUMQWDBGTOFJ-UHFFFAOYSA-N

Canonical SMILES

C(C#N)SC(F)F

Origin of Product

United States

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